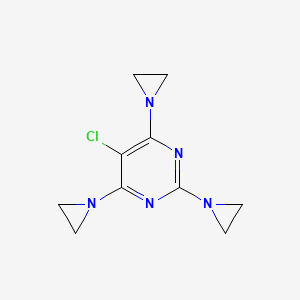
Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro-: is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine. The presence of aziridinyl groups and a chlorine atom at specific positions on the pyrimidine ring gives this compound distinctive chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- typically involves the introduction of aziridinyl groups at the 2, 4, and 6 positions of the pyrimidine ring, followed by the substitution of a chlorine atom at the 5 position. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the aziridinyl groups and the chlorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the modification of the aziridinyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The aziridinyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
- Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-bromo-
- 2,4,6-Tris(1-aziridinyl)pyrimidine
Comparison: Compared to similar compounds, Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
13922-83-3 |
|---|---|
Fórmula molecular |
C10H12ClN5 |
Peso molecular |
237.69 g/mol |
Nombre IUPAC |
2,4,6-tris(aziridin-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C10H12ClN5/c11-7-8(14-1-2-14)12-10(16-5-6-16)13-9(7)15-3-4-15/h1-6H2 |
Clave InChI |
KLGFLRLLTLZESG-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=C(C(=NC(=N2)N3CC3)N4CC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















